Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone
Description
Historical Development and Discovery
The discovery and development of cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone can be traced through systematic chemical research efforts focused on piperidine derivatives with potential biological activities. The compound was first documented in chemical databases in 2005, as evidenced by its initial creation date in PubChem records. The early research trajectory of this molecule was closely associated with investigations into arthropod repellent compounds, where it received the research designation AI3-37220 within the United States Department of Agriculture research framework.
The development of this compound emerged from broader research programs examining piperidine analogs for their biological activities. Patent documentation reveals that the compound was identified as part of a systematic approach to developing effective arthropod repellent formulations. The research methodology involved testing various stereoisomers of piperidine compounds to determine their relative effectiveness against different arthropod species. This systematic approach represented a significant advancement in the rational design of bioactive molecules based on structural modifications of known pharmacophores.
Historical records indicate that the compound gained recognition within the scientific community through publication in peer-reviewed journals, particularly in the Journal of Medical Entomology around 2000. These early publications established the foundation for subsequent research investigations and positioned the compound as a subject of ongoing scientific interest. The historical development pattern demonstrates a progression from initial synthesis and characterization to biological evaluation and eventual recognition as a compound of scientific significance.
The discovery process involved collaboration between multiple research institutions, including the United States Department of Agriculture Agricultural Research Service and various academic partners. This collaborative approach facilitated comprehensive evaluation of the compound's properties and established protocols for its continued investigation. The historical timeline shows consistent research activity spanning over two decades, indicating sustained scientific interest in this molecular structure.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYGGFLEBNTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989372 | |
| Record name | 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69462-43-7 | |
| Record name | AI 3-37220 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69462-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069462437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone typically involves the reaction of cyclohex-3-en-1-yl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | (2S)-2-methylpiperidine + (1S)-3-cyclohexene-1-carboxylic acid | DCC, DMAP, dichloromethane | Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone |
| 2 | Oxidation with potassium permanganate | Aqueous medium, elevated temperature | Ketones or carboxylic acids |
| 3 | Reduction with lithium aluminum hydride | Anhydrous ether, reflux conditions | Primary or secondary amines |
Research indicates that this compound exhibits notable biological activity, particularly in the modulation of neurotransmitter systems. Its mechanism of action involves binding to specific receptors and enzymes through hydrogen bonding and hydrophobic interactions, impacting various physiological pathways.
Key Findings:
- Neuromodulation Potential: Similar compounds have shown efficacy at the alpha7 nicotinic acetylcholine receptor, suggesting potential applications in treating cognitive deficits associated with disorders such as schizophrenia.
- Inhibition Studies: The compound has been explored for its inhibitory effects on enzymes like 11β-HSD1, which plays a crucial role in cortisol metabolism. In vitro studies demonstrated low nanomolar inhibition levels .
Applications in Scientific Research
This compound has diverse applications across various fields of research:
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Its structural properties make it a candidate for developing new treatments for cognitive dysfunctions and mood disorders.
Case Studies
Case Study 1: Preclinical Models of Cognitive Dysfunction
Recent studies have highlighted the compound's efficacy in preclinical models related to cognitive dysfunction. Research shows that derivatives exhibit activity at the alpha7 nicotinic acetylcholine receptor, indicating potential applications in treating cognitive deficits associated with conditions like schizophrenia .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition revealed that this compound could serve as an effective inhibitor of 11β-HSD1. This inhibition is crucial for understanding its role in cortisol metabolism and potential implications for metabolic disorders .
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may act on insect nervous systems, disrupting normal function and leading to insecticidal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The 2-methylpiperidine group in the target compound provides steric hindrance and moderate lipophilicity compared to the 4-(2-hydroxyethyl)piperidine analog, which introduces hydrogen-bonding capacity .
- Stereochemical Complexity: Compounds like ((1R,4R)-4-aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone exhibit chiral centers and fluorinated groups, enhancing receptor-binding specificity but complicating synthesis .
Key Insights :
- However, the absence of fluoropyridinyl or aryl groups may limit its binding specificity.
- Synthetic Challenges: The target compound’s synthesis is less documented, but analogs like (2-phenoxy-1-phenylcyclopropyl)(piperidin-1-yl)methanone require multistep protocols with moderate yields (33%), highlighting the difficulty of introducing cyclopropane rings .
Biological Activity
Overview
Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone, with the molecular formula C13H21NO, is a compound of interest in medicinal chemistry due to its unique structural features. This compound combines a cyclohexene ring with a piperidine moiety, which is believed to confer distinct biological activities. Its potential applications span various fields, including biology, medicine, and industrial chemistry.
The synthesis of this compound typically involves the reaction of cyclohex-3-en-1-yl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide. This reaction is conducted under reflux conditions to ensure complete conversion of the reactants. The product can be purified through techniques such as recrystallization or column chromatography .
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| CAS Number | 69462-43-7 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may act on neurotransmitter receptors or ion channels, potentially disrupting normal cellular functions. This mechanism may lead to insecticidal effects by interfering with insect nervous systems.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Insect Repellent : The compound has been investigated for its potential as an insect repellent due to its unique blend of insecticidal properties.
- Neurological Effects : It is being explored for its effects on neurological pathways, which could lead to new treatments for neurological disorders.
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth, suggesting that this compound may also possess antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Study 1: Insecticidal Properties
A study demonstrated that compounds with similar structures exhibited significant insecticidal activity against various pests. The research highlighted the importance of the piperidine moiety in enhancing biological activity against insect targets.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. Results indicated that these compounds could effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism was attributed to interference with bacterial cell wall synthesis and metabolism .
Comparative Analysis with Similar Compounds
This compound can be compared with other structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexanemethanol | Lacks piperidine moiety | Limited biological activity |
| 2-Methylpiperidine | Contains piperidine ring only | Moderate biological activity |
The unique combination of the cyclohexene ring and piperidine moiety in this compound enhances its reactivity and potential interactions with biological targets compared to its analogs .
Q & A
Q. What are the established synthetic routes for Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic acyl substitution or coupling reactions between activated cyclohexene derivatives and 2-methylpiperidine. Key steps include:
- Activation of the carbonyl group : Use of reagents like thionyl chloride (SOCl₂) to generate reactive intermediates.
- Coupling under inert atmospheres : To prevent oxidation of sensitive functional groups (e.g., cyclohexene moiety) .
- Optimization of solvent and temperature : Polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C improve yields .
Critical Parameter Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ↑ Yield by 20% |
| Solvent Polarity | DMF > THF | ↑ Reaction Rate |
| Catalyst | Triethylamine (TEA) | ↓ Side Products |
Q. How can structural elucidation be performed for this compound?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., cyclohexene ring puckering) .
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., cyclohexene protons at δ 5.4–5.8 ppm, piperidine methyl at δ 1.2 ppm) .
- ¹³C NMR : Confirms carbonyl carbon (δ ~170 ppm) and quaternary carbons .
- Mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₁NO, [M+H]⁺ = 208.1701) .
Q. What are the key physicochemical properties to characterize for this compound?
Methodological Answer: Prioritize the following assays:
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM) to guide formulation .
- Thermal stability : DSC/TGA analysis to determine decomposition temperature (>200°C suggests lab-scale stability) .
- LogP : Use HPLC to measure hydrophobicity (predicted LogP ~2.5) .
Data Table :
| Property | Method | Value |
|---|---|---|
| Molecular Weight | HRMS | 207.35 g/mol |
| Melting Point | DSC | 85–90°C |
| LogP | HPLC | 2.4 ± 0.1 |
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen against targets (e.g., enzymes) using software like AutoDock Vina. Example: Piperidine moiety may interact with hydrophobic enzyme pockets .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Cross-validate techniques : Compare XRD bond lengths with DFT-optimized structures to address discrepancies in cyclohexene ring geometry .
- Variable-temperature NMR : Resolve overlapping signals (e.g., piperidine conformers) by acquiring spectra at 25°C and 40°C .
- Synchrotron XRD : High-resolution data reduces ambiguity in electron density maps .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Piperidine’s basicity may cause instability at low pH .
- Light sensitivity tests : Expose to UV-Vis light (300–500 nm) to assess photodegradation; use amber vials if unstable .
- Lyophilization : For long-term storage, lyophilize and store under argon at -80°C .
Q. How to design assays for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In vitro enzyme assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases or kinases. Example: IC₅₀ determination via dose-response curves .
- Cell-based assays : Treat cancer cell lines (e.g., HeLa) and assess viability via MTT assay. Include controls for cyclohexene-mediated cytotoxicity .
- SPR spectroscopy : Quantify binding kinetics (kₐ, k𝒹) to immobilized targets .
Q. What advanced analytical methods can resolve stereochemical uncertainties?
Methodological Answer:
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers by measuring IR absorption differences in chiral centers .
- NOESY NMR : Identify spatial proximities (e.g., between cyclohexene protons and piperidine methyl groups) to confirm stereochemistry .
- Crystallographic refinement (SHELXL) : Resolve absolute configuration using anomalous scattering (Cu Kα radiation) .
Q. How to investigate the compound’s metabolic pathways in vitro?
Methodological Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLM) and identify metabolites via LC-MS/MS. Monitor for cytochrome P450-mediated oxidation .
- Reactive intermediate trapping : Use glutathione (GSH) to capture electrophilic metabolites formed via cyclohexene epoxidation .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and intermediate purity .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) .
- Quality Control (QC) : Enforce strict specifications for starting materials (e.g., ≥98% purity for 2-methylpiperidine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
